4-FLUORO-3-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

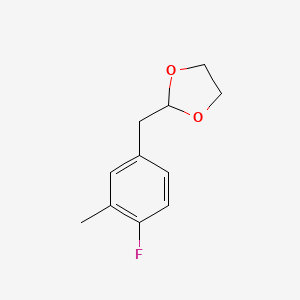

The compound 4-fluoro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene is systematically named 2-[(4-fluoro-3-methylphenyl)methyl]-1,3-dioxolane under IUPAC guidelines. This nomenclature reflects its core structure: a benzene ring substituted with a fluorine atom at position 4 and a methyl group at position 3, linked via a methylene bridge to a 1,3-dioxolane ring. The dioxolane ring (a five-membered cyclic acetal) is numbered such that the oxygen atoms occupy positions 1 and 3, with the benzyl group attached to position 2.

The CAS Registry Number 898785-07-4 uniquely identifies this compound in chemical databases. This identifier is critical for disambiguating it from structurally similar derivatives, such as 4-fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene (CAS 898759-57-4), which differs in the substitution pattern on the benzene ring.

Molecular Formula and Stereochemical Considerations

The molecular formula C₁₁H₁₃FO₂ (molecular weight: 196.22 g/mol) confirms the presence of 11 carbon atoms, 13 hydrogens, one fluorine, and two oxygens. The structure lacks chiral centers, as evidenced by its planar geometry and symmetric substitution patterns. The absence of stereoisomers is further supported by its SMILES representation (CC1=C(C=CC(=C1)CC2OCCO2)F), which shows no tetrahedral stereochemistry.

Key bond angles and torsional strains arise from the dioxolane ring’s conformation. The ring adopts an envelope-like puckered geometry to minimize eclipsing interactions between the oxygen lone pairs and adjacent substituents. This contrasts with larger dioxane rings (six-membered), which typically adopt chair conformations.

Comparative Structural Analysis with Related Dioxolane Derivatives

Dioxolane derivatives exhibit diverse properties depending on their substituents. Below is a comparative analysis of 2-[(4-fluoro-3-methylphenyl)methyl]-1,3-dioxolane and related compounds:

The fluorine atom in 2-[(4-fluoro-3-methylphenyl)methyl]-1,3-dioxolane enhances electronegativity, increasing the compound’s polarity compared to non-fluorinated analogs like 2-benzyl-1,3-dioxolane . This polarity influences solubility and reactivity, making it more amenable to nucleophilic substitution reactions. Additionally, the methyl group at position 3 sterically hinders electrophilic aromatic substitution at adjacent positions, directing reactivity to the para-fluorine site.

In contrast, 4-fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene (CAS 898759-57-4) exhibits distinct regiochemical behavior due to its ortho-methyl substitution, which alters electronic effects on the benzene ring. Such structural nuances underscore the importance of precise nomenclature and CAS identifiers in differentiating isomers.

Properties

IUPAC Name |

2-[(4-fluoro-3-methylphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-8-6-9(2-3-10(8)12)7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERCIBAMOUQEGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC2OCCO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645885 | |

| Record name | 2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-07-4 | |

| Record name | 2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-3-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE typically involves the reaction of 4-fluoro-3-methylbenzyl alcohol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-3-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the dioxolane ring to diols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the fluorine atom.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of diols or other reduced derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Drug Development

4-Fluoro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene has been investigated for its potential as a pharmaceutical agent. Its structural features allow for modifications that can enhance biological activity or selectivity for specific targets.

- RORγ Inverse Agonists : Recent studies have highlighted the compound's structural similarities to other molecules that act as selective inverse agonists for the retinoic acid receptor-related orphan receptor gamma (RORγ). These compounds are being explored for their therapeutic potential in treating autoimmune diseases like psoriasis and rheumatoid arthritis .

- Synthesis of Novel Compounds : The compound serves as a precursor in the synthesis of various bioactive molecules. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block in organic synthesis, particularly in creating complex structures that may exhibit desirable pharmacological properties .

Polymer Chemistry

In polymer chemistry, this compound can be utilized to produce fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are crucial in applications requiring durability and performance under harsh conditions.

Case Study 1: Synthesis of RORγ Inverse Agonists

A study focused on modifying the structure of known compounds to improve their selectivity for RORγ revealed that derivatives of this compound displayed promising results in preclinical models. The modifications led to compounds with improved potency and reduced off-target effects, indicating the compound's utility as a scaffold for drug design .

Case Study 2: Development of Fluorinated Polymers

Research into the formulation of fluorinated polymers incorporating this compound demonstrated significant improvements in thermal stability compared to non-fluorinated counterparts. These materials are being evaluated for use in high-performance coatings and insulation materials .

Mechanism of Action

The mechanism of action of 4-FLUORO-3-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The dioxolane ring can also contribute to the compound’s stability and reactivity, influencing its overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-fluoro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene with two structurally related compounds from the evidence, focusing on molecular features, physicochemical properties, and functional implications.

Table 1: Comparative Analysis of Key Compounds

Key Comparisons:

Substituent Effects on Polarity and Reactivity :

- The dioxolane group in both the target compound and the purine derivative enhances polarity, enabling hydrogen bonding and improving solubility in polar solvents. However, the purine derivative’s crystalline structure and FeCl₄ counterion introduce ionic character absent in the target compound.

- Fluorine substitution : The target compound’s single fluorine atom at C4 contrasts with the difluorinated diene in the compound from . Fluorine’s electron-withdrawing effect in the target compound may activate the benzene ring for electrophilic substitution at specific positions, whereas the conjugated diene in ’s compound likely stabilizes π-electron systems for optoelectronic applications.

Conformational Flexibility :

- The dioxolane ring in the purine derivative exhibits disordered methylene groups (occupancy ratio 0.54:0.46), suggesting dynamic ring puckering . This flexibility may translate to similar behavior in the target compound, affecting its interaction with biological targets or solvents.

Biological and Material Relevance :

- The purine derivative’s pharmacological activity (e.g., bronchodilation) highlights the role of dioxolane in drug design . In contrast, the target compound’s simpler aromatic structure may prioritize use as a synthetic intermediate.

- The compound from , with its extended conjugation and fluorinated diene, is more suited for materials requiring UV stability or fluorescence.

Research Findings and Implications

Substituent Position and Activity: Methyl and fluorine substituents at adjacent positions (C3 and C4) on the benzene ring may sterically hinder certain reactions (e.g., electrophilic substitution) compared to para-substituted analogs. This aligns with ’s findings on methyl group placement affecting carcinogenicity in aminoazo dyes, though the target compound lacks azo functionality .

Dioxolane Stability :

- The disordered dioxolane conformation observed in suggests that the dioxolane-methyl group in the target compound may adopt multiple conformers, influencing its stability in solution or solid states.

Biological Activity

4-Fluoro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene, with the CAS number 898785-07-4, is a synthetic organic compound that has garnered attention in medicinal chemistry and pharmacological research. Its unique structure, featuring a dioxolane ring and a fluorinated aromatic system, suggests potential biological activities that merit exploration.

- Molecular Formula : C11H13FO2

- Molecular Weight : 196.22 g/mol

- Structural Characteristics : The compound includes a fluorine atom at the para position relative to the methyl group on the benzene ring and a dioxolane moiety which may influence its reactivity and biological interactions.

- Inhibition of Enzymatic Pathways : Compounds with similar structures have been noted for their ability to inhibit enzymes involved in key metabolic pathways. For instance, fluorinated benzene derivatives often exhibit inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones .

- Antimicrobial Activity : Some dioxolane derivatives have demonstrated antimicrobial properties, suggesting that this compound might possess similar effects against bacterial or fungal strains .

- Anticancer Properties : Fluorinated compounds have been investigated for their roles in cancer therapy due to their ability to interfere with cellular signaling pathways. Research on related compounds indicates potential antiangiogenic activity, which could be relevant for cancer treatment strategies .

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Annonacin | Antiangiogenic | 3 | |

| Uniconazole | BR biosynthesis inhibitor | 0.01 | |

| GNE-3500 | RORc antagonist | >200 |

Case Study: Structure-Activity Relationship (SAR)

A study focusing on the SAR of fluorinated compounds revealed that modifications to the aromatic ring significantly influenced biological activity. For example, variations in substituents at specific positions led to enhanced potency against certain cancer cell lines. This suggests that similar modifications on this compound could yield compounds with improved efficacy .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-fluoro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves alkylation or coupling reactions, where the dioxolane ring is introduced via nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting 4-fluoro-3-methylbenzyl halides with 1,3-dioxolane derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Purification often employs column chromatography (silica gel, ethyl acetate/petroleum ether eluent) and recrystallization. Purity is confirmed via HPLC (>95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C-F stretch at ~1200 cm⁻¹, dioxolane C-O-C asymmetric stretch at ~1120 cm⁻¹) .

- ¹H/¹³C NMR : Assigns protons (e.g., dioxolane methylene at δ 4.5–5.0 ppm) and carbons (fluorinated aromatic carbons at δ 115–125 ppm) .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 225.1) .

Q. How can researchers address discrepancies between experimental and computational geometric parameters?

- Methodological Answer : Compare X-ray crystallography data (bond lengths, angles) with DFT/B3LYP/6-311G(d) calculations. For instance, aromatic C-C bond lengths in experimental structures (1.39–1.42 Å) may slightly deviate from computational models (1.40–1.43 Å) due to crystal packing effects. Use RMSD analysis to quantify deviations and refine computational methods (e.g., incorporating solvent effects) .

Advanced Research Questions

Q. What strategies optimize reaction yields for derivatives of this compound in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substitution Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl boronic acids) under inert atmospheres. Optimize ligand (e.g., SPhos) and base (Cs₂CO₃) for fluorinated substrates .

- Reductive Alkylation : Employ NaBH₄/CeCl₃ for selective reduction of ketones to methylene groups without disrupting the dioxolane ring .

- Yield Tracking : Monitor via LC-MS and optimize using Design of Experiments (DoE) to account for temperature, solvent polarity, and catalyst loading .

Q. How can computational methods predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Molecular Electrostatic Potential (MEP) : Maps electron-rich (dioxolane oxygen) and electron-deficient (fluorinated aromatic ring) regions to predict nucleophilic/electrophilic attack sites .

- Frontier Orbital Analysis (HOMO-LUMO) : Calculate energy gaps (e.g., ΔE = 4.5 eV) to assess stability and charge-transfer interactions with biological targets (e.g., enzymes) .

- Molecular Docking : Use AutoDock Vina to simulate binding affinities to receptors (e.g., GPCRs) and validate with in vitro assays .

Q. What crystallographic techniques resolve disorder in the dioxolane ring, and how is this analyzed?

- Methodological Answer :

- X-ray Diffraction : Collect data at low temperature (100 K) to reduce thermal motion. Refine disordered methylene groups (occupancy ratio 0.54:0.46) using SHELXL .

- Hydrogen Bonding Analysis : Identify N–H⋯O and C–H⋯Cl interactions with Mercury software. Calculate packing diagrams to assess supramolecular assembly .

- CIF Deposition : Archive crystallographic data (e.g., CCDC-1441403) for reproducibility .

Q. How do steric and electronic effects influence regioselectivity in halogenation reactions?

- Methodological Answer :

- Directing Groups : The fluorine atom acts as a meta-director, favoring electrophilic substitution at the 5-position of the aromatic ring. Use NIS (N-iodosuccinimide) with AgOTf as a catalyst for regioselective iodination .

- Steric Maps : Generate via DFT to visualize hindrance from the dioxolane-methyl group, which disfavors ortho-substitution .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Experimental Validation : Measure solubility in DMSO, ethanol, and hexane via gravimetric analysis. Conflicting data may arise from impurities (e.g., residual halides).

- Computational Solubility Parameters : Calculate Hansen parameters (δD, δP, δH) with COSMO-RS to predict miscibility .

- Literature Cross-Reference : Compare with analogs (e.g., 4-chloro derivatives) to identify trends in fluorinated aromatic solubility .

Tables

| Property | Experimental Value | Computational Value (DFT/B3LYP) |

|---|---|---|

| C-F Bond Length (Å) | 1.34 | 1.33 |

| Dioxolane C-O-C Angle (°) | 109.5 | 110.2 |

| HOMO-LUMO Gap (eV) | N/A | 4.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.